(E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[(E)-2-cyano-2-(4-methoxyphenyl)sulfonylethenyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-3-25-17(21)20-10-8-19(9-11-20)13-16(12-18)26(22,23)15-6-4-14(24-2)5-7-15/h4-7,13H,3,8-11H2,1-2H3/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEQTJWTMVPYGR-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the cyano and methoxyphenyl sulfonyl groups. Common reagents used in these reactions include ethyl chloroformate, sodium cyanide, and methoxybenzenesulfonyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s vinyl and cyano groups are susceptible to oxidation under controlled conditions:
Mechanistic Insight :
The electron-withdrawing sulfonyl group enhances the electrophilicity of the vinyl moiety, facilitating oxidative cleavage. For cyano groups, oxidation typically proceeds via intermediate iminoxyl radicals or hydrolysis pathways .
Reduction Reactions
Selective reduction of functional groups is achievable using standard reducing agents:
Applications :
Reduction of the nitrile to an amine enhances biological activity by introducing a basic site for target binding .
Nucleophilic Addition Reactions
The electron-deficient vinyl group participates in conjugate additions:
| Reaction Type | Reagents/Conditions | Product/Outcome | Source |
|---|---|---|---|
| Michael addition | Amines (e.g., NH₃, RNH₂) | Formation of β-amino derivatives | |
| Thiol addition | RSH in polar solvents | Generation of thioether adducts |
Mechanistic Insight :
The sulfonyl and cyano groups stabilize the transition state, directing nucleophiles to the β-carbon of the vinyl group .
Substitution Reactions
The sulfonyl group and piperazine ring exhibit substitution reactivity:
Key Observation :
Piperazine’s secondary amines are prone to alkylation, enabling structural diversification for drug discovery .
Cycloaddition and Cyclization
The vinyl group engages in [4+2] Diels-Alder reactions:
| Reaction Type | Reagents/Conditions | Product/Outcome | Source |
|---|---|---|---|
| Diels-Alder reaction | Dienes (e.g., 1,3-butadiene) | Six-membered cyclohexene derivatives |
Applications :
Cycloaddition products are valuable intermediates for synthesizing polycyclic scaffolds in medicinal chemistry .
Hydrolysis Reactions
The ester and nitrile groups undergo hydrolysis under acidic or basic conditions:
Synthetic Utility :
Hydrolysis of the ethyl ester generates water-soluble derivatives for pharmacological testing .
Electrophilic Aromatic Substitution
The 4-methoxyphenyl ring undergoes regioselective substitution:
| Reaction Type | Reagents/Conditions | Product/Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para-nitro derivatives relative to the methoxy group | |
| Halogenation | Cl₂/FeCl₃ | Chlorination at the ortho/para positions |
Regiochemical Control :
The methoxy group activates the aromatic ring, favoring electrophilic attack at positions ortho and para to itself .
Scientific Research Applications
Synthetic Routes
The synthesis of (E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate typically involves multi-step organic reactions. Key steps include:
- Preparation of the Piperazine Ring : The initial formation of the piperazine structure.
- Introduction of Functional Groups : The addition of the cyano and methoxyphenyl sulfonyl groups using reagents like ethyl chloroformate and sodium cyanide under controlled conditions.
Industrial Production
In an industrial context, large-scale batch reactions are employed to optimize yield and purity, often utilizing automated reactors for efficiency.
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for diverse chemical transformations, including oxidation and reduction reactions.
Biology
In biological research, this compound is utilized to study enzyme interactions and receptor binding. Its structural features make it a candidate for probing biochemical pathways and may serve as an inhibitor in various assays.
Medicine
The compound shows promise in medicinal chemistry as a precursor for drug development. Its potential therapeutic properties include:
- Anti-inflammatory Activity : Investigations into its effects on inflammatory pathways.
- Anticancer Properties : Research into its ability to inhibit cancer cell growth through targeted interactions with specific enzymes or receptors.
Case Studies
-
Biological Activity Assessment :
- A study demonstrated that this compound exhibited significant inhibition of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
-
Synthesis Optimization :
- Research focused on optimizing the synthetic routes for this compound highlighted the importance of reaction conditions (temperature, solvent choice) in achieving high yields and purity levels.
Mechanism of Action
The mechanism of action of (E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxyphenyl sulfonyl group can engage in electrophilic aromatic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Differentiators and Implications
- Conformational Rigidity : The conjugated vinyl group may restrict rotation, enhancing selectivity for target receptors over flexible analogs (e.g., ’s cinnamoyl derivatives).
- Metabolic Stability : The 4-methoxyphenyl group may slow oxidative metabolism compared to unsubstituted phenyl rings in analogs like ’s p-MPPI.
Biological Activity
(E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Cyano group : A nitrile functional group that can participate in various chemical reactions.
- Methoxyphenyl sulfonyl group : A sulfonic acid derivative that enhances the compound's reactivity and potential biological interactions.
IUPAC Name
The IUPAC name of the compound is ethyl 4-[(E)-2-cyano-2-(4-methoxyphenyl)sulfonylethenyl]piperazine-1-carboxylate.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Preparation of the piperazine ring .
- Introduction of the cyano group using sodium cyanide.
- Formation of the methoxyphenyl sulfonyl group via reaction with methoxybenzenesulfonyl chloride.
Common reagents include ethyl chloroformate and solvents like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyano group can engage in nucleophilic addition reactions, while the methoxyphenyl sulfonyl group can participate in electrophilic aromatic substitution. These interactions may modulate enzyme activity or receptor binding, leading to various biological effects.
Anticancer Activity
Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with sulfonamide or thiazole moieties have demonstrated cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) suggests that substitutions on the phenyl ring enhance anticancer efficacy .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | A-431 |
| Compound 2 | 1.98 ± 1.22 | Jurkat |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar compounds have shown effectiveness against Gram-positive bacteria and fungi, indicating that modifications to the piperazine structure could enhance antimicrobial properties .
Study on Antitumor Activity
In a study examining various thiazole-bearing compounds, it was found that certain derivatives exhibited potent antitumor activity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin. The presence of electron-donating groups on the phenyl ring was crucial for enhancing activity .
Anticonvulsant Properties
Another study highlighted the anticonvulsant properties of related compounds, suggesting that modifications similar to those in this compound could yield effective treatments for seizure disorders.
Q & A
Q. Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Monitor reaction progress via TLC or HPLC to terminate reactions at peak conversion .
Advanced: How can researchers resolve contradictory bioactivity data across assay systems?
Answer:
Contradictions often arise from assay-specific variables (e.g., pH, co-solvents) or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
- Compound Purity Verification : Ensure >95% purity via HPLC-MS to exclude impurities as confounding factors .
- Physicochemical Profiling : Assess solubility (e.g., in PBS/DMSO mixtures) and stability (via LC-MS under physiological pH) to identify assay artifacts .
Q. Example Workflow :
| Step | Method | Purpose |
|---|---|---|
| 1 | HPLC-MS | Confirm purity and stability |
| 2 | SPR/BLI | Measure target binding kinetics |
| 3 | Cell viability assay | Test functional activity in a physiological model |
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., vinyl geometry) and detects impurities. DEPT-135 and 2D COSY/HMBC resolve overlapping signals in the piperazine and sulfonyl regions .
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions. Use SHELX software for structure refinement, particularly for resolving E/Z isomerism in the vinyl group .
- IR Spectroscopy : Identifies key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
Q. Key Parameters :
| Condition | Test Method | Acceptance Criteria |
|---|---|---|
| pH 7.4, 37°C | HPLC area under curve (AUC) | >90% intact after 24 hrs |
| 40°C, 75% RH | Visual inspection, HPLC | No precipitate, >95% purity |
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
Answer:
- ADME Prediction : Use tools like SwissADME to estimate logP (target <3), aqueous solubility, and CYP450 inhibition .
- Metabolic Stability : Simulate phase I/II metabolism (e.g., cytochrome P450 interactions) with Schrödinger’s Metabolite Predictor .
- Blood-Brain Barrier (BBB) Penetration : Apply the BBB Score algorithm; modify polar surface area (<80 Ų) to enhance CNS targeting .
Example Optimization :
Reducing logP from 3.5 to 2.8 via introduction of a hydroxyl group improved aqueous solubility by 5-fold without compromising target binding .
Basic: What are common pitfalls in synthesizing this compound, and how are they addressed?
Answer:
- Isomer Formation : The (E)-vinyl configuration may isomerize to (Z) under acidic/basic conditions. Use low-temperature reactions and stabilize with bulky substituents .
- Byproduct Formation : Sulfonylation may yield bis-adducts. Control stoichiometry (1:1 molar ratio of piperazine to sulfonyl chloride) .
- Purification Challenges : Reverse-phase chromatography (C18 column, MeCN/H₂O gradient) effectively separates polar impurities .
Q. Troubleshooting Table :
| Issue | Cause | Solution |
|---|---|---|
| Low yield | Incomplete sulfonylation | Increase reaction time to 12–16 hrs |
| Isomerization | High-temperature workup | Quench reaction at 0°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
